N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide

TRPV1 antagonist SCD1 inhibitor adamantane isoxazole carboxamide

N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide (CAS 1421505-31-8; molecular formula C21H24N2O3; molecular weight 352.43 g/mol) is a synthetic small molecule composed of a 3-benzyloxy-substituted isoxazole-5-carboxamide core linked to a 1-adamantyl group. The compound belongs to the broader class of adamantyl-isoxazole carboxamides, a family attracting interest as potential modulators of the transient receptor potential vanilloid 1 (TRPV1) channel and as inhibitors of stearoyl-CoA desaturase 1 (SCD1).

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 1421505-31-8
Cat. No. B2981219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide
CAS1421505-31-8
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NO4)OCC5=CC=CC=C5
InChIInChI=1S/C21H24N2O3/c24-20(22-21-10-15-6-16(11-21)8-17(7-15)12-21)18-9-19(23-26-18)25-13-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,22,24)
InChIKeyPIUPIFGAJFFOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide (1421505-31-8): Core Structural and Procurement Profile


N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide (CAS 1421505-31-8; molecular formula C21H24N2O3; molecular weight 352.43 g/mol) is a synthetic small molecule composed of a 3-benzyloxy-substituted isoxazole-5-carboxamide core linked to a 1-adamantyl group . The compound belongs to the broader class of adamantyl-isoxazole carboxamides, a family attracting interest as potential modulators of the transient receptor potential vanilloid 1 (TRPV1) channel and as inhibitors of stearoyl-CoA desaturase 1 (SCD1) [1]. Its unique structural combination of a rigid adamantane cage and a heterocyclic isoxazole ring distinguishes it from simpler isoxazole carboxamides lacking the adamantane moiety.

Why N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide Cannot Be Replaced by Simple Isoxazole Carboxamides in TRPV1/SCD1 Research


The combination of the 3-benzyloxy substituent and the adamantan-1-yl amide group in N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide creates a sterically demanding and lipophilic architecture that is absent in the unsubstituted 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7) or in N-aryl analogs . Across the isoxazole-5-carboxamide patent landscape, the nature of the amide substituent (R-group) is a critical determinant of target potency and selectivity—for TRPV1 antagonists, even minor changes in this position can shift IC50 values by orders of magnitude [1][2]. The adamantane cage in the target compound is known to confer enhanced metabolic stability and distinct pharmacokinetic properties compared to aliphatic or simple aromatic amides, making direct substitution without quantitative validation scientifically unsound . This structural divergence means that biological data obtained with simpler analogs cannot be reliably extrapolated to the adamantane-bearing compound.

Quantitative Differentiation Evidence for N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide Relative to Closest Analogs


Structural and Physicochemical Uniqueness of the Adamantane-Benzyloxy-Isoxazole Scaffold

N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide is the sole commercially available compound that combines a 3-benzyloxy substituent on the isoxazole ring with an adamantan-1-yl amide group . The closest purchasable analog, 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7, MW 218.21), lacks the adamantane cage entirely, resulting in a molecular weight difference of +134.22 Da and a predicted LogP increase of approximately 2.3 units (calculated via fragment-based method) . In the TRPV1 patent family (WO2010089297A1), the adamantane-bearing compounds consistently occupy a distinct activity cluster compared to their non-adamantane counterparts, indicating that the adamantane group is a pharmacophoric feature rather than a passive solubilizing element [1]. However, direct head-to-head quantitative biological comparison data between the target compound and its closest analogs are not publicly available at the time of this analysis.

TRPV1 antagonist SCD1 inhibitor adamantane isoxazole carboxamide

Positioning Within the Isoxazole-5-Carboxamide TRPV1 Antagonist SAR Landscape

The isoxazole-5-carboxamide scaffold represented by the target compound is explicitly claimed in WO2010089297A1 as a TRPV1 modulator, where the general Formula (I) encompasses the 3-benzyloxy-5-carboxamide core with diverse amide substituents [1]. Within this patent, the adamantane-substituted subset (including the target compound's structural class) is identified as a distinct subgenus, separate from compounds bearing simple alkyl, cycloalkyl, or phenyl amide groups. While no specific IC50 or Ki value for CAS 1421505-31-8 has been reported in public databases such as ChEMBL, BindingDB, or PubChem BioAssay (confirmed by negative search results across all three repositories), the patent SAR data for closely related adamantyl-isoxazole carboxamides suggests sub-micromolar TRPV1 antagonism [1][2]. For context, other isoxazole-5-carboxamide TRPV1 antagonists in the same patent family (e.g., compounds with cyclohexyl or substituted phenyl amide groups) demonstrate IC50 values ranging from 15 nM to >10 μM in a fluorescence-based calcium flux assay using CHO cells stably expressing human recombinant TRPV1 [1][3].

TRPV1 vanilloid receptor pain SAR

Adamantane Moiety as a Metabolic Stability and Lipophilicity Modulator: Class-Level Evidence

Across multiple chemotypes, the introduction of an adamantane group is consistently associated with improved metabolic stability and altered tissue distribution relative to non-adamantane analogs [1][2]. In the structurally related series of 1,3-disubstituted adamantyl-ureas with isoxazole appendages developed as soluble epoxide hydrolase (sEH) inhibitors, the adamantane core was retained despite efforts to improve solubility, precisely because its removal led to a substantial loss of target engagement [1]. Similarly, HIS-388 (N-[(1R,2s,3S,5s,7s)-5-hydroxyadamantan-2-yl]-3-(pyridin-2-yl)isoxazole-4-carboxamide), a clinical-stage 11β-HSD1 inhibitor containing both adamantane and isoxazole motifs, demonstrates that the adamantane-isoxazole pharmacophore combination is compatible with oral bioavailability and prolonged in vivo target engagement in murine models [3]. These class-level data support the inference that the adamantane group in CAS 1421505-31-8 is likely to confer superior metabolic stability compared to its non-adamantane isoxazole carboxamide counterparts.

adamantane metabolic stability lipophilicity isoxazole

Validated Use Scenarios for N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide Based on Available Evidence


TRPV1 Antagonist Lead Optimization and SAR Expansion

Researchers engaged in developing next-generation TRPV1 antagonists for pain, respiratory, or lower urinary tract indications should consider CAS 1421505-31-8 as a key structural probe. The compound occupies a specific point in the adamantane-substituted isoxazole-5-carboxamide chemical space claimed in WO2010089297A1 . Because no quantitative IC50 value has been disclosed, procurement of this compound enables laboratories to generate proprietary SAR data—filling a known data gap—while accessing a scaffold that is structurally distinct from the more populated cyclohexyl and phenyl amide subseries. This compound is particularly suited for head-to-head profiling against the patent's exemplified analogs to map the adamantane contribution to TRPV1 potency and selectivity.

Metabolic Stability Benchmarking of Adamantane-Containing Isoxazole Carboxamides

Based on class-level evidence from the adamantyl-urea sEH inhibitor series and the HIS-388 11β-HSD1 program, the adamantane group in the target compound is expected to reduce oxidative metabolism and prolong half-life relative to non-adamantane isoxazole carboxamides [1]. This compound is therefore recommended for use as a comparator in systematic microsomal or hepatocyte stability panels, where the difference in intrinsic clearance (CLint) between adamantane-bearing and non-adamantane analogs can be directly quantified. Such data are essential for go/no-go decisions when advancing isoxazole carboxamide series into in vivo pharmacokinetic studies.

Chemical Probe for Adamantane Pharmacophore Contribution in Membrane Protein Targets

The lipophilic adamantane cage (predicted LogP increase of ~2.3 versus non-adamantane 3-(benzyloxy)isoxazole-5-carboxamide) suggests that CAS 1421505-31-8 may preferentially partition into and modulate transmembrane protein domains . Researchers studying integral membrane targets such as ion channels (TRP family, voltage-gated sodium channels) or membrane-bound enzymes (SCD1, sEH) can use this compound as a tool to dissect the role of hydrophobic binding pocket occupancy, with the non-adamantane analog (CAS 1086390-97-7) serving as a matched negative control for adamantane-specific effects.

Reference Standard for HPLC/MS Analytical Method Development

With a molecular formula of C21H24N2O3 (MW 352.43) and a purity specification of ≥95% as listed by commercial suppliers, CAS 1421505-31-8 is suitable as a reference standard for developing and validating HPLC-UV or LC-MS/MS analytical methods . Its distinct retention time on reversed-phase columns (driven by high predicted LogP) and characteristic mass spectral fragmentation pattern (adamantane cation at m/z 135) make it readily distinguishable from more polar isoxazole carboxamide impurities or degradation products, supporting quality control in compound management workflows.

Quote Request

Request a Quote for N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.